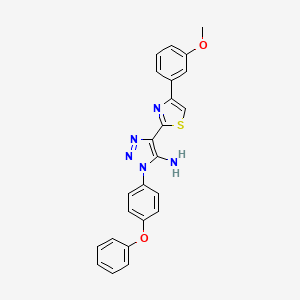
4-(4-(3-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(3-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine is a chemical compound that is widely used in scientific research. It is a triazole-based compound that has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research on similar compounds, such as triazole and thiazole derivatives, has demonstrated significant antimicrobial activities. For example, novel 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial effectiveness, revealing good to moderate activities against various microorganisms (Bektaş et al., 2010). This suggests potential applications in developing new antimicrobial agents.
Anticancer Evaluation
Derivatives of thiazol-4-amine have been evaluated for their anticancer properties. A study on 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives revealed good to moderate activity against various human cancer cell lines, including breast, lung, and prostate cancers (Yakantham, Sreenivasulu, & Raju, 2019). This underscores the compound's potential in cancer research and therapy.
Antifungal Effects
The antifungal efficacy of thiazole derivatives has also been explored, showing that certain compounds have a pronounced effect against types of fungi like Aspergillus terreus and Aspergillus niger. This supports their potential use in developing antifungal agents (Jafar et al., 2017).
Propiedades
IUPAC Name |
5-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2S/c1-30-20-9-5-6-16(14-20)21-15-32-24(26-21)22-23(25)29(28-27-22)17-10-12-19(13-11-17)31-18-7-3-2-4-8-18/h2-15H,25H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFRDZKQJMQOKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,3-dihydro-1H-inden-5-yl)-1-phthalazinyl]-N-(2-furylmethyl)amine](/img/structure/B2999200.png)
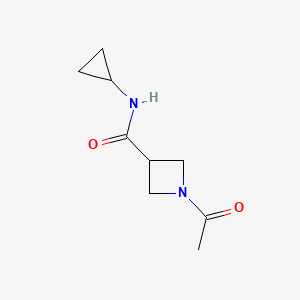
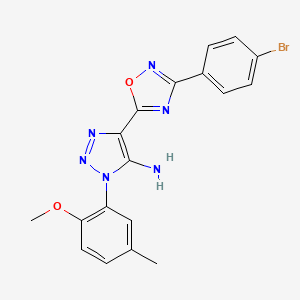


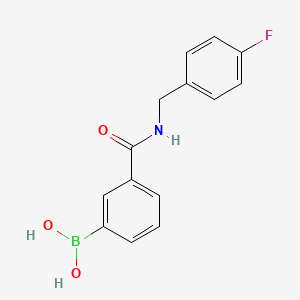

![N-[amino(imino)methyl]indoline-1-carboximidamide](/img/structure/B2999213.png)

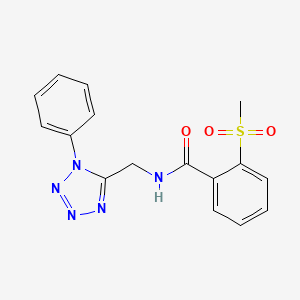

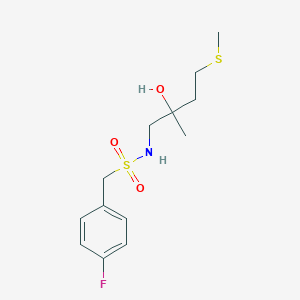
![1-(3-chlorophenyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2999221.png)
![2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid](/img/structure/B2999222.png)